Gsk-J1

Catalog No.
S529539
CAS No.
1373422-53-7
M.F
C22H23N5O2
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gsk-J1

CAS Number

1373422-53-7

Product Name

Gsk-J1

IUPAC Name

3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C22H23N5O2/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26)

InChI Key

AVZCPICCWKMZDT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GSKJ1; GSKJ 1; GSKJ-1.

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CC=CC=N4

The exact mass of the compound 3-[[2-Pyridin-2-Yl-6-(1,2,4,5-Tetrahydro-3-Benzazepin-3-Yl)pyrimidin-4-Yl]amino]propanoic Acid is 389.1852 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK-J1 (CAS 1373422-53-7) is a highly potent, selective, and cell-impermeable small-molecule inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A). Structurally, it functions as an α-ketoglutarate competitive inhibitor that chelates the active site Fe(II) of the Jumonji C (JmjC) domain. Unlike its cell-permeable ethyl ester prodrug (GSK-J4), GSK-J1 possesses a highly polar free carboxylate group that restricts cellular entry but is absolutely essential for direct enzymatic binding. Consequently, GSK-J1 is the definitive procurement choice for cell-free biochemical assays, structural biology, and in vitro selectivity profiling where direct, unmasked target engagement is required [1].

A frequent procurement error involves substituting the cell-permeable prodrug GSK-J4 for GSK-J1 in cell-free applications, or vice versa. GSK-J4 masks the critical propanoic acid moiety of GSK-J1 with an ethyl ester to enable cellular uptake, relying on intracellular macrophage esterases to cleave it back into the active GSK-J1 form. In cell-free biochemical assays lacking these esterases, GSK-J4 acts as a functionally weak or inactive compound, exhibiting an IC50 greater than 50 µM. Conversely, utilizing GSK-J1 in intact cell assays will yield false negatives due to its inability to cross the plasma membrane. Furthermore, substituting GSK-J1 with broad-spectrum JmjC inhibitors like IOX1 compromises KDM6/KDM5 selectivity, confounding assay readouts. Buyers must strictly align the compound form with the assay environment [1].

Cell-Free Target Potency: GSK-J1 vs. Prodrug GSK-J4

In isolated enzyme assays, the free carboxylate of GSK-J1 is required to mimic the α-ketoglutarate cofactor. GSK-J1 demonstrates an IC50 of 60 nM against JMJD3. In stark contrast, the ethyl ester prodrug GSK-J4 fails to effectively inhibit the enzyme in the absence of cellular esterases, showing an IC50 of >50 µM in mass spectrometry assays. This >800-fold difference dictates that only GSK-J1 can be procured for cell-free target engagement[1].

Evidence DimensionCell-free JMJD3 (KDM6B) IC50
Target Compound Data60 nM
Comparator Or Baseline>50 µM (GSK-J4)
Quantified Difference>800-fold higher biochemical potency for GSK-J1
ConditionsCell-free mass spectrometry / AlphaScreen assays

Procuring the prodrug GSK-J4 for isolated enzyme screening will result in assay failure; GSK-J1 is strictly required for cell-free workflows.

Demethylase Selectivity: GSK-J1 vs. Pan-JmjC Inhibitors

While broad-spectrum inhibitors like IOX1 target a wide array of 2-oxoglutarate oxygenases, GSK-J1 was optimized for the KDM6 subfamily. GSK-J1 exhibits high selectivity for KDM6A/B over most other tested JmjC demethylases (excluding KDM5 family members), with IC50 values exceeding 20 µM against a broad panel of off-target demethylases and 100 protein kinases. This selectivity profile makes it a superior baseline control compared to generic pan-inhibitors [1].

Evidence DimensionOff-target JmjC demethylase inhibition (IC50)
Target Compound Data>20 µM (Inactive against most non-KDM6/5 demethylases)
Comparator Or BaselineLow µM range across multiple subfamilies (IOX1 / broad-spectrum)
Quantified DifferenceSignificant restriction of off-target JmjC inhibition
ConditionsIn vitro selectivity profiling panel

Ensures that biochemical assay readouts are driven by KDM6/5 inhibition rather than non-specific pan-demethylase activity.

Active Site Coordination: GSK-J1 vs. Inactive Analogs

GSK-J1 is uniquely suited for structural biology applications due to its precise coordination within the KDM6B active site. Co-crystallization studies reveal that the propanoic acid of GSK-J1 directly mimics α-ketoglutarate, maintaining critical hydrogen bonds with K1381, T1387, and N1480, while chelating the active site Fe(II). Inactive control analogs like GSK-J2, or esterified forms like GSK-J4, fail to establish this complete coordination network, making GSK-J1 the exclusive choice for structural modeling and rational drug design [1].

Evidence DimensionActive site Fe(II) and residue coordination
Target Compound DataDirect chelation and H-bonding (K1381, T1387, N1480)
Comparator Or BaselineSteric clash or lack of H-bonding (GSK-J4 / GSK-J2)
Quantified DifferenceFormation of stable 1.8 Å co-crystal complex
ConditionsX-ray crystallography of human JMJD3

Provides the exact molecular geometry required for researchers conducting co-crystallization and structure-activity relationship (SAR) studies.

Cell-Free High-Throughput Screening (HTS)

GSK-J1 is the mandatory reference inhibitor for developing and validating cell-free AlphaScreen, TR-FRET, or mass spectrometry assays targeting JMJD3 or UTX. Its unmasked carboxylate ensures direct enzyme binding, whereas prodrugs will cause assay failure[1].

X-Ray Crystallography and Structural Biology

Due to its ability to directly chelate the active site metal and mimic the natural cofactor, GSK-J1 is the optimal ligand for co-crystallization studies aimed at resolving the KDM6 active site for next-generation drug design [1].

Intracellular Prodrug Conversion Baselines

In pharmacokinetic or cellular uptake studies evaluating GSK-J4, GSK-J1 must be procured as the quantitative analytical standard (e.g., for LC-MS/MS) to measure the precise rate and extent of intracellular esterase cleavage[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

389.18517499 Da

Monoisotopic Mass

389.18517499 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GSK-J1

Dates

Last modified: 08-15-2023
Johansson et al. Structural analysis of human KDM5B guides histone demethylase inhibitor development. Nature Chemical Biology, doi: 10.1038/nchembio.2087, published online 23 May 2016

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